Iodocholesterol is derived from cholesterol, a natural steroid found in the body. The iodine-131 isotope is produced through nuclear reactions, typically via the fission of uranium-235 or neutron activation of tellurium-131 in nuclear reactors. This compound falls under the category of radiopharmaceuticals, specifically utilized in single photon emission computed tomography (SPECT) imaging.
The synthesis of iodocholesterol involves halogenation techniques to introduce iodine at the C19 carbon of cholesterol. Common methods include:
Iodocholesterol has a complex molecular structure characterized by its steroid framework with an iodine atom substituted at the C19 position. The molecular formula is , and its structural representation includes:
This structure allows iodocholesterol to mimic natural cholesterol, facilitating its uptake by adrenal tissues during imaging procedures .
Iodocholesterol undergoes several chemical reactions:
The primary reagents used in these reactions include iodine monochloride and various organic solvents. The reactions are typically conducted under an inert atmosphere to prevent unwanted side reactions .
The mechanism of action for iodocholesterol involves its selective uptake by adrenal cortex tissues due to its structural similarity to cholesterol. Once administered, iodocholesterol accumulates in these tissues, allowing for imaging through the emitted radiation from iodine-131. This property makes it particularly useful for visualizing adrenal tumors and assessing adrenal function .
Iodocholesterol exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a radiotracer in medical applications .
Iodocholesterol (iodine-131) finds extensive applications in nuclear medicine, including:
Additionally, it is utilized in research settings to study adrenal function and metabolism due to its ability to mimic natural cholesterol dynamics within biological systems .
131I-19-Iodocholesterol (C₂₇H₄₅¹³¹IO) is a cholesterol derivative where the hydrogen atom at the C19 position is replaced by radioactive iodine-131. This modification preserves the core steroidal structure essential for biological activity, including the cyclohexane-perhydrophenanthrene ring system and the 3β-hydroxyl group critical for receptor binding. The molecular weight of the non-radiolabeled form is 512.560 g·mol⁻¹, increasing to 516.562 g·mol⁻¹ when labeled with ¹³¹I [4] [7].
The compound’s stereochemistry is defined by eight chiral centers, with the iodine atom at C19 altering the molecule’s van der Waals interactions and lipid solubility. This structural adjustment enhances adrenal cortex specificity while retaining cholesterol’s affinity for low-density lipoprotein (LDL) receptors and steroidogenic enzymes. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the substitution at C19, evidenced by characteristic chemical shifts at 3.5 ppm (C3-OH) and absence of C19 methyl group signals [5].
Table 1: Key Molecular Properties of 131I-19-Iodocholesterol
Property | Value |
---|---|
Molecular Formula | C₂₇H₄₅¹³¹IO |
Molar Mass (¹³¹I-labeled) | 516.562 g·mol⁻¹ |
Chiral Centers | 8 |
Iodine Position | C19 |
Critical Functional Groups | 3β-Hydroxyl, Δ⁵ double bond |
CAS Number | 42220-21-3 |
The synthesis of 131I-19-Iodocholesterol involves two primary approaches: chemical synthesis followed by isotopic exchange and direct electrophilic substitution. The classical method entails:
Direct methods employ electrophilic iodine-131 (generated from Na¹³¹I and oxidizing agents like chloramine-T) reacting with cholesterol at C19. However, this yields lower radiochemical purity (60–75%) due to byproducts like 6-iodocholesterol. Modern refinements use solid-phase supports or micellar catalysis to achieve >95% radiochemical purity [8].
Quality control employs thin-layer chromatography (TLC) on silica gel, with ethyl acetate/hexane (1:9) as the mobile phase. The radiolabeled compound exhibits an Rf value of 0.7–0.8, distinct from free ¹³¹I (Rf=0.0) and iodinated impurities (Rf=0.3–0.5) [5].
131I-19-Iodocholesterol mimics endogenous cholesterol in uptake and transport. After intravenous administration, it binds to plasma LDL and is internalized via LDL receptors on adrenal cortical cells. Peak adrenal accumulation occurs at 72–96 hours post-injection, with adrenal-to-liver ratios reaching 50:1 in humans [3].
Table 2: Biodistribution of 131I-19-Iodocholesterol in Key Tissues
Tissue | % Injected Dose/g (Rats, 72h) | Human SUVmean (72h) |
---|---|---|
Adrenal Glands | 15.2 ± 1.8 | 35.7 ± 4.3 |
Liver | 0.3 ± 0.05 | 7.3 ± 0.9 |
Kidneys | 0.8 ± 0.1 | 11.0 ± 1.2 |
Spleen | 0.2 ± 0.03 | 8.4 ± 0.7 |
Lungs | 0.1 ± 0.02 | 0.7 ± 0.1 |
Blood Pool | <0.05 | 1.9 ± 0.3 |
Hepatobiliary excretion dominates clearance, with 65–70% of radioactivity eliminated via feces within 7 days. Urinary excretion is minimal (<10%), attributed to the compound’s high lipophilicity (logP=8.2). Adrenal retention correlates with functional status: hyperplastic glands show 30–50% higher uptake than normal glands, while adenomas exhibit reduced accumulation [3] [9]. Species differences are notable: rats show faster clearance (adrenal T₁/₂=48h) than humans (T₁/₂=120h), necessitating cautious extrapolation of preclinical data [5] [9].
Table 3: Iodine Isotopes Used in Adrenal Imaging
Isotope | Half-life | Decay Mode | Imaging Use | Production Route |
---|---|---|---|---|
¹²³I | 13.2 hours | Electron Capture | SPECT | ¹²⁴Xe(p,pn)¹²³Xe→¹²³I |
¹³¹I | 8.02 days | β⁻ (90%), EC (10%) | SPECT/Therapy | ²³⁵U fission or ¹³⁰Te(n,γ) |
¹²⁵I | 59.4 days | Electron Capture | Preclinical studies | ¹²⁴Xe(n,γ)¹²⁵Xe→¹²⁵I |
Table 4: Nomenclature of 131I-19-Iodocholesterol
Identifier Type | Value |
---|---|
Systematic Name | (3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Synonyms | 19-Iodocholesterol; NP-59; Iodocholesterol (¹³¹I) |
ATC Code | V09XA02 (WHO) |
UNII | C5F4248GPJ |
ChemSpider ID | 396792 |
InChI Key | FIOAEFCJGZJUPW-FTLVODPJSA-N |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: